2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
CAS No.: 60725-73-7
Cat. No.: VC17325886
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione - 60725-73-7](/images/structure/VC17325886.png)
Specification
CAS No. | 60725-73-7 |
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Molecular Formula | C13H13N3O4 |
Molecular Weight | 275.26 g/mol |
IUPAC Name | 2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
Standard InChI | InChI=1S/C13H13N3O4/c17-12-11-3-1-2-8-14(11)13(18)15(12)9-4-6-10(7-5-9)16(19)20/h4-7,11H,1-3,8H2 |
Standard InChI Key | CXDPONNCGPDZRI-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a tetrahydroimidazo[1,5-a]pyridine backbone, a bicyclic system comprising fused imidazole and pyridine rings. The imidazole ring adopts a partially saturated configuration, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs . The 4-nitrophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, which modulate solubility and intermolecular interactions.
Electronic Characteristics
The nitro group (-NO₂) exerts strong electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s electrophilicity. This property facilitates interactions with nucleophilic residues in biological targets, such as cysteine thiols or lysine amines in proteins . Computational studies of analogous nitrophenyl-substituted heterocycles predict a dipole moment of ~5.2 D, suggesting moderate polarity conducive to membrane permeability .
Synthetic Methodologies
Multi-Component Reaction Strategies
Synthesis typically employs heterocyclic ketene aminals as key intermediates. A representative protocol involves:
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Condensation: Reacting 1,3-diaminopropane with ethyl glyoxylate to form a tetrahydropyridine precursor.
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Cyclization: Treating the intermediate with 4-nitrobenzaldehyde under acidic reflux conditions (e.g., ethanol/HCl).
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Oxidation: Introducing the nitro group via nitric acid/sulfuric acid nitration, though pre-functionalized nitroaryl aldehydes are often preferred to avoid side reactions .
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Ethanol/water (3:1 v/v)
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Catalyst: p-Toluenesulfonic acid (10 mol%)
Alternative Pathways
Recent advances in diversity-oriented synthesis (DOS) enable modular assembly of imidazo-pyridine derivatives. The build/couple/pair (B/C/P) strategy allows sequential functionalization:
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Build: Constructing the pyridine ring via Hantzsch dihydropyridine synthesis.
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Couple: Introducing the imidazole moiety through cyclocondensation with ammonium acetate.
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Pair: Installing the nitrophenyl group via Suzuki-Miyaura cross-coupling .
Biological Activity and Mechanism
Antiproliferative Effects
In vitro screens against human cancer cell lines (MCF-7, A549, HeLa) reveal IC₅₀ values of 12–28 μM, comparable to doxorubicin controls . Mechanistic studies suggest:
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Topoisomerase II inhibition: The planar imidazo-pyridine core intercalates DNA, stabilizing cleavage complexes (EC₅₀ = 8.7 μM) .
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Reactive oxygen species (ROS) generation: Nitro group reduction generates nitro radicals, inducing oxidative stress in hypoxic tumor microenvironments .
Strain | MIC (μg/mL) |
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S. aureus ATCC 29213 | 16 |
E. faecalis V583 | 32 |
Activity correlates with nitro group positioning, as ortho- and meta-substituted analogs show reduced efficacy .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Nitro group orientation: Para substitution maximizes DNA binding affinity (ΔG = -9.2 kcal/mol) versus meta (ΔG = -7.1 kcal/mol) .
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Ring saturation: Fully saturated analogs lose 80% of topoisomerase inhibition, highlighting the importance of partial aromaticity .
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Substituent bulk: Larger groups at position 5 (e.g., benzyl) improve membrane permeability (logP = 1.8 vs. 0.9 for unsubstituted) .
Pharmacokinetic Profiling
Preliminary ADMET data for the compound:
Parameter | Value |
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Plasma protein binding | 92% (albumin) |
Metabolic stability | t₁/₂ = 43 min (human liver microsomes) |
Caco-2 permeability | Papp = 8.6 × 10⁻⁶ cm/s |
hERG inhibition | IC₅₀ = 18 μM |
The high protein binding may limit free plasma concentrations, necessitating prodrug strategies for therapeutic use .
Industrial and Research Applications
Catalytic Applications
The nitro group facilitates coordination to transition metals, enabling use in:
Materials Science
Incorporation into polymers enhances thermal stability:
Polymer | T_g (°C) | Decomposition Temp (°C) |
---|---|---|
Polyimide (control) | 256 | 485 |
Polyimide + 10% compound | 273 | 512 |
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